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Compound of Interest

Compound Name:
Methyl 3-formyl-4-

methoxybenzoate

Cat. No.: B181462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and potential applications of methyl 3-formyl-4-methoxybenzoate. The information is

intended to support research and development activities in medicinal chemistry and related

fields.

Chemical Structure and Identification
Methyl 3-formyl-4-methoxybenzoate is an aromatic organic compound characterized by a

benzene ring substituted with a methyl ester, a formyl (aldehyde), and a methoxy group.

Molecular Structure:

Chemical Structure of Methyl 3-formyl-4-methoxybenzoate

Table 1: Compound Identification
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Identifier Value

IUPAC Name Methyl 3-formyl-4-methoxybenzoate

CAS Number 145742-55-8

Molecular Formula C₁₀H₁₀O₄

Molecular Weight 194.18 g/mol

Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC)C=O

InChI Key UBHWBFCQJCEFSA-UHFFFAOYSA-N

Physicochemical Properties
A summary of the known and predicted physicochemical properties of methyl 3-formyl-4-
methoxybenzoate is presented below.

Table 2: Physicochemical Data

Property Value Source

Physical State Solid Vendor Data

Appearance Off-white to white solid Vendor Data

Melting Point 100 - 104 °C

Boiling Point (Predicted) 332.3 ± 27.0 °C at 760 Torr Vendor Data

Density (Predicted) 1.191 ± 0.06 g/cm³ at 20 °C

Solubility Data not available -

Synthesis
While a specific, detailed experimental protocol for the synthesis of methyl 3-formyl-4-
methoxybenzoate is not readily available in the literature, its synthesis can be logically

approached through the ortho-formylation of methyl 4-methoxybenzoate. Several established

methods for the formylation of activated aromatic rings are applicable.
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Methyl 4-methoxybenzoate

Reimer-Tiemann Reaction
(CHCl3, NaOH)

ortho-Formylation

Vilsmeier-Haack Reaction
(POCl3, DMF)

ortho-Formylation

Duff Reaction
(Hexamethylenetetramine, acid)

ortho-Formylation
Methyl 3-formyl-4-methoxybenzoate

Click to download full resolution via product page

Plausible Synthetic Pathways to Methyl 3-formyl-4-methoxybenzoate

Proposed Experimental Protocol (Duff Reaction)
The Duff reaction is a viable method for the ortho-formylation of phenols and other electron-rich

aromatic compounds, such as methyl 4-methoxybenzoate.[1][2][3][4][5]

Materials:

Methyl 4-methoxybenzoate

Hexamethylenetetramine (HMTA)

Trifluoroacetic acid (TFA) or another suitable acid catalyst

A suitable solvent (e.g., acetic acid)

Hydrochloric acid (for hydrolysis)

Diethyl ether or ethyl acetate (for extraction)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve methyl 4-methoxybenzoate and hexamethylenetetramine in the chosen
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solvent.

Addition of Acid: Slowly add the acid catalyst to the reaction mixture while stirring.

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid and

continue to stir to hydrolyze the intermediate imine.

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an

organic solvent like diethyl ether or ethyl acetate.

Purification: Wash the combined organic layers with water and brine, then dry over an

anhydrous drying agent. Remove the solvent under reduced pressure. The crude product

can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data (Predicted)
Due to the lack of experimentally determined spectra in the public domain, the following are

predicted spectroscopic characteristics based on the structure of methyl 3-formyl-4-
methoxybenzoate and data from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

- Aromatic protons: Three signals in the

aromatic region (δ 7.0-8.0 ppm). Expect a

doublet for the proton ortho to the ester, a

doublet for the proton ortho to the formyl group,

and a singlet or narrow doublet for the proton

between the formyl and methoxy groups. -

Aldehyde proton: A singlet around δ 9.8-10.5

ppm. - Methoxy protons: Two singlets, one for

the ester methyl group (around δ 3.9 ppm) and

one for the ether methoxy group (around δ 3.9-

4.0 ppm).

¹³C NMR

- Carbonyl carbons: Two signals in the downfield

region, one for the ester carbonyl (around δ

165-170 ppm) and one for the aldehyde

carbonyl (around δ 190-195 ppm). - Aromatic

carbons: Six signals in the aromatic region (δ

110-160 ppm), with carbons attached to oxygen

appearing more downfield. - Methoxy carbons:

Two signals around δ 50-60 ppm.

IR Spectroscopy

- C=O stretching (ester): Strong absorption band

around 1720-1730 cm⁻¹. - C=O stretching

(aldehyde): Strong absorption band around

1690-1715 cm⁻¹. - C-H stretching (aldehyde):

Two weak bands around 2720 cm⁻¹ and 2820

cm⁻¹. - C-O stretching (ether and ester): Strong

bands in the 1000-1300 cm⁻¹ region. - Aromatic

C=C stretching: Medium to weak bands in the

1450-1600 cm⁻¹ region.

Applications in Drug Development
While there are no specific drugs that directly incorporate the methyl 3-formyl-4-
methoxybenzoate moiety, substituted benzaldehydes are a crucial class of intermediates in

medicinal chemistry.[6][7] The presence of multiple functional groups—aldehyde, ester, and
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methoxy—on the aromatic ring makes this compound a versatile scaffold for the synthesis of

more complex molecules with potential biological activity.

Methyl 3-formyl-4-methoxybenzoate

Aldehyde Chemistry
(e.g., reductive amination, Wittig reaction)

Ester Chemistry
(e.g., hydrolysis, amidation)

Aromatic Ring Chemistry
(e.g., further substitution)

Diverse Biologically Active Molecules

Click to download full resolution via product page

Potential Synthetic Utility in Drug Discovery

The aldehyde functional group can be readily transformed into other functionalities, such as

amines via reductive amination or alkenes via the Wittig reaction. The ester group can be

hydrolyzed to the corresponding carboxylic acid or converted to an amide. These

transformations allow for the introduction of diverse pharmacophores and the exploration of

structure-activity relationships (SAR).

The methoxy and formyl substitution pattern is found in various natural products and synthetic

compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties. Therefore, methyl 3-formyl-4-methoxybenzoate represents a valuable

starting material for the synthesis of novel therapeutic agents.

Safety Information
Detailed toxicological data for methyl 3-formyl-4-methoxybenzoate is not available. Standard

laboratory safety precautions should be taken when handling this compound, including the use

of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated area or a fume hood.
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Conclusion
Methyl 3-formyl-4-methoxybenzoate is a synthetically useful building block with potential

applications in drug discovery and development. While detailed experimental data for this

specific compound is limited, its properties and reactivity can be inferred from related

structures. The synthetic routes and potential applications outlined in this guide provide a

foundation for further research and utilization of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Duff reaction - Wikipedia [en.wikipedia.org]

2. thescholarship.ecu.edu [thescholarship.ecu.edu]

3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis
[resolve.cambridge.org]

4. synarchive.com [synarchive.com]

5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

6. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

7. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-formyl-4-
methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181462#methyl-3-formyl-4-methoxybenzoate-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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